molecular formula C16H21N3O2S B12497409 N-(3-butoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

N-(3-butoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B12497409
M. Wt: 319.4 g/mol
InChI Key: JNYVJTAXTLGAIJ-UHFFFAOYSA-N
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Description

N-(3-BUTOXYPHENYL)-2-[(1-METHYLIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of amides It features a butoxyphenyl group, a methylimidazolyl group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BUTOXYPHENYL)-2-[(1-METHYLIMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps:

    Formation of the Butoxyphenyl Intermediate: This can be achieved by reacting 3-bromophenol with butyl bromide in the presence of a base like potassium carbonate.

    Synthesis of the Methylimidazolyl Intermediate: This involves the alkylation of imidazole with methyl iodide.

    Coupling Reaction: The butoxyphenyl intermediate is then coupled with the methylimidazolyl intermediate using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Thioether Formation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The butoxy group can undergo nucleophilic substitution reactions with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3-BUTOXYPHENYL)-2-[(1-METHYLIMIDAZOL-2-YL)SULFANYL]ACETAMIDE would depend on its specific application. For instance, if it is used as a biochemical inhibitor, it might interact with specific enzymes or receptors, blocking their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ETHOXYPHENYL)-2-[(1-METHYLIMIDAZOL-2-YL)SULFANYL]ACETAMIDE
  • N-(3-METHOXYPHENYL)-2-[(1-METHYLIMIDAZOL-2-YL)SULFANYL]ACETAMIDE

Uniqueness

N-(3-BUTOXYPHENYL)-2-[(1-METHYLIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to the presence of the butoxy group, which can influence its lipophilicity, reactivity, and interaction with biological targets compared to its ethoxy and methoxy analogs.

Properties

Molecular Formula

C16H21N3O2S

Molecular Weight

319.4 g/mol

IUPAC Name

N-(3-butoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C16H21N3O2S/c1-3-4-10-21-14-7-5-6-13(11-14)18-15(20)12-22-16-17-8-9-19(16)2/h5-9,11H,3-4,10,12H2,1-2H3,(H,18,20)

InChI Key

JNYVJTAXTLGAIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)NC(=O)CSC2=NC=CN2C

Origin of Product

United States

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